3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide 3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide
Brand Name: Vulcanchem
CAS No.: 102571-25-5
VCID: VC20821417
InChI: InChI=1S/C24H43N3O.BrH/c1-4-5-6-7-8-9-10-11-12-13-20-27(2,3)21-14-19-26-24(28)22-15-17-23(25)18-16-22;/h15-18H,4-14,19-21H2,1-3H3,(H2-,25,26,28);1H
SMILES: CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)N.[Br-]
Molecular Formula: C24H44BrN3O
Molecular Weight: 470.5 g/mol

3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide

CAS No.: 102571-25-5

Cat. No.: VC20821417

Molecular Formula: C24H44BrN3O

Molecular Weight: 470.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide - 102571-25-5

Specification

CAS No. 102571-25-5
Molecular Formula C24H44BrN3O
Molecular Weight 470.5 g/mol
IUPAC Name 3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium;bromide
Standard InChI InChI=1S/C24H43N3O.BrH/c1-4-5-6-7-8-9-10-11-12-13-20-27(2,3)21-14-19-26-24(28)22-15-17-23(25)18-16-22;/h15-18H,4-14,19-21H2,1-3H3,(H2-,25,26,28);1H
Standard InChI Key LCMNZUVKTRQDSF-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)N.[Br-]
Canonical SMILES CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)N.[Br-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator